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Compound of Interest

Compound Name: S(-)-Bay k 8644

Cat. No.: B1663520 Get Quote

This guide provides a comprehensive overview of S(-)-Bay k 8644, a potent and selective L-

type calcium channel agonist. It is intended for researchers, scientists, and professionals in

drug development seeking detailed information on its pharmacological properties, mechanism

of action, and experimental applications.

Introduction
S(-)-Bay k 8644 is the (S)-enantiomer of the racemic compound Bay k 8644. It is a

dihydropyridine derivative that selectively binds to and activates L-type voltage-gated calcium

channels (Cav1.x).[1][2] This activation leads to an increase in calcium influx into excitable

cells, resulting in a range of physiological effects, including positive inotropic and

vasoconstrictive actions.[1][3] In contrast, the (R)-(+)-enantiomer of Bay k 8644 acts as an L-

type calcium channel antagonist. S(-)-Bay k 8644 is a crucial tool in cardiovascular research

and neuroscience for studying the role and regulation of L-type calcium channels in various

physiological and pathological processes.

Chemical and Physical Properties
S(-)-Bay k 8644 is a structural analog of nifedipine and is highly lipid-soluble.[2] Its chemical

and physical properties are summarized in the table below.
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Property Value

IUPAC Name
Methyl (4S)-1,4-dihydro-2,6-dimethyl-5-nitro-4-

(2-(trifluoromethyl)phenyl)pyridine-3-carboxylate

Molecular Formula C16H15F3N2O4

Molecular Weight 356.3 g/mol

CAS Number 98625-26-4

Appearance Crystalline solid

Solubility Soluble in DMSO and ethanol

Mechanism of Action
S(-)-Bay k 8644 exerts its effects by directly modulating the gating kinetics of L-type calcium

channels. It binds to a specific site on the α1 subunit of the channel, which is the pore-forming

subunit. This binding stabilizes the channel in an open conformation, thereby prolonging the

mean open time of the channel without significantly affecting the closed time.[4] This prolonged

opening leads to an enhanced influx of Ca2+ ions into the cell upon membrane depolarization.

The increased intracellular calcium concentration then triggers various downstream signaling

pathways, leading to physiological responses such as muscle contraction and neurotransmitter

release.
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Mechanism of action of S(-)-Bay k 8644 on L-type calcium channels.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for S(-)-Bay k 8644 from various in

vitro and in vivo studies.

Table 1: In Vitro Potency and Affinity

Parameter Species/Tissue Value Reference

EC50 (Ba2+ currents) Not specified 32 nM [5]

EC50 (inhibition of

FPL 64176-induced

contraction)

Rat tail artery 14 nM [5]

KD (radioligand

binding)
Cardiac membranes 4.3 nM [1]

Table 2: Electrophysiological Effects on Cardiac Myocytes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1663520?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663520?utm_src=pdf-body
https://www.benchchem.com/product/b1663520?utm_src=pdf-body
https://www.medchemexpress.com/Bay-K-8644-_S_-_-_-.html
https://www.medchemexpress.com/Bay-K-8644-_S_-_-_-.html
https://pubmed.ncbi.nlm.nih.gov/7692395/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Effect of S(-)-Bay k 8644 Reference

Peak Ca2+ current Increased [1]

Single-channel open time Prolonged [1]

Single-channel closed time No effect [1]

Current activation
Shifted to more negative

potentials
[1]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

characterize the activity of S(-)-Bay k 8644.

Whole-Cell Patch-Clamp Electrophysiology in Cardiac
Myocytes
This protocol is designed to measure the effects of S(-)-Bay k 8644 on L-type calcium channel

currents in isolated cardiac myocytes.
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Workflow for a whole-cell patch-clamp experiment.
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Methodology:

Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of adult rats or

guinea pigs.

Solutions:

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10

Glucose (pH adjusted to 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP,

10 HEPES (pH adjusted to 7.2 with CsOH).

Recording:

Whole-cell currents are recorded using a patch-clamp amplifier.

Cells are held at a holding potential of -80 mV.

L-type Ca2+ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

Drug Application: S(-)-Bay k 8644 is dissolved in a suitable solvent (e.g., DMSO) and then

diluted into the external solution to the desired final concentration. The solution is applied to

the cell via a perfusion system.

Data Analysis: The effects of S(-)-Bay k 8644 on peak current amplitude, current-voltage

relationship, and channel gating kinetics (activation and inactivation) are analyzed using

appropriate software.

Radioligand Binding Assay on Cardiac Membranes
This protocol is used to determine the binding affinity (KD) and density (Bmax) of S(-)-Bay k
8644 to L-type calcium channels in cardiac tissue.

Methodology:

Membrane Preparation: Crude membrane fractions are prepared from cardiac ventricular

tissue by homogenization and differential centrifugation.
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Radioligand: [3H]-(S)-Bay k 8644 is used as the radiolabeled ligand.

Assay Buffer (in mM): 50 Tris-HCl (pH 7.4).

Binding Assay:

Cardiac membranes are incubated with increasing concentrations of [3H]-(S)-Bay k 8644

in the assay buffer.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

competitor (e.g., nifedipine).

Incubation is carried out at 25°C for a sufficient time to reach equilibrium.

Separation and Counting: Bound and free radioligand are separated by rapid vacuum

filtration through glass fiber filters. The radioactivity retained on the filters is measured by

liquid scintillation counting.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The KD and Bmax values are determined by Scatchard analysis or non-linear

regression of the saturation binding data.

Isometric Contraction of Aortic Rings
This protocol assesses the functional effect of S(-)-Bay k 8644 on the contractility of vascular

smooth muscle.

Methodology:

Tissue Preparation: The thoracic aorta is excised from a rat or rabbit and cut into rings of 2-3

mm in width.

Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological

salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed

with 95% O2 / 5% CO2.

Isometric Tension Recording: The rings are connected to isometric force transducers to

record changes in tension. A resting tension is applied to the rings.
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Experimental Procedure:

The rings are allowed to equilibrate until a stable baseline is achieved.

A submaximal contraction is induced with a contractile agent (e.g., phenylephrine or a high

concentration of KCl).

Once the contraction has reached a plateau, S(-)-Bay k 8644 is added cumulatively to the

organ bath, and the change in tension is recorded.

Data Analysis: The contractile or relaxant responses to S(-)-Bay k 8644 are expressed as a

percentage of the pre-contraction induced by the agonist. Dose-response curves are

constructed to determine the EC50 or IC50 values.

In Vivo Effects
In vivo studies have demonstrated that S(-)-Bay k 8644 exhibits positive inotropic and

vasoconstrictive effects.[1][3] Administration of S(-)-Bay k 8644 can lead to an increase in

blood pressure and cardiac contractility. These effects are consistent with its mechanism of

action as an L-type calcium channel agonist.

Applications in Research
S(-)-Bay k 8644 is a valuable pharmacological tool for:

Investigating the physiological and pathophysiological roles of L-type calcium channels in the

cardiovascular and nervous systems.

Characterizing the structure-activity relationships of dihydropyridine calcium channel

modulators.

Screening for new compounds that interact with L-type calcium channels.

Studying the mechanisms of excitation-contraction coupling in muscle cells.

Conclusion
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S(-)-Bay k 8644 is a potent and selective L-type calcium channel agonist that has been

instrumental in advancing our understanding of calcium channel function. Its well-characterized

mechanism of action and the availability of detailed experimental protocols make it an

indispensable tool for researchers in pharmacology, physiology, and drug discovery. This guide

provides a comprehensive resource for the effective utilization of S(-)-Bay k 8644 in a research

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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